zinc;hexadecanoate;octadecanoate

CAS No.: 91051-01-3

Cat. No.: VC3232277

Molecular Formula: C34H66O4Zn

Molecular Weight: 604.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91051-01-3 |

|---|---|

| Molecular Formula | C34H66O4Zn |

| Molecular Weight | 604.3 g/mol |

| IUPAC Name | zinc;hexadecanoate;octadecanoate |

| Standard InChI | InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

| Standard InChI Key | BJWIKAHDFBRQJO-UHFFFAOYSA-L |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |

Introduction

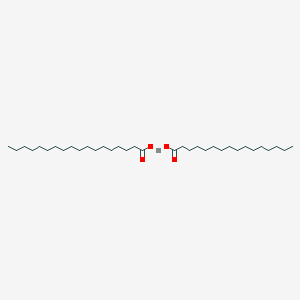

Chemical Structure and Composition

Molecular Identity and Formula

Zinc;hexadecanoate;octadecanoate has a molecular formula of C34H68O4Zn, with a calculated molecular weight of 606.3 g/mol . It represents a zinc salt where one zinc ion (Zn²⁺) is coordinated with one palmitate (hexadecanoate, C16H31O2⁻) anion and one stearate (octadecanoate, C18H35O2⁻) anion. This mixed composition distinguishes it from the more commonly known zinc stearate (Zn(C18H35O2)2) which has a molecular formula of C36H70O4Zn and a formula weight of 632.33 .

Structural Characteristics

The compound features a layered structure similar to other zinc soaps. Each zinc ion is coordinated with carboxylate groups from both the palmitate and stearate anions in a bidentate fashion. This coordination creates a sheet-like structure where zinc ions are positioned between layers of the fatty acid chains. This structural arrangement contributes to the compound's distinctive physical properties, including its hydrophobicity and lubricating capabilities. The mixed nature of the anions creates slight irregularities in the lamellar packing compared to pure zinc stearate, which can affect certain physical properties of the material.

Chemical Identifiers

The compound can be identified through various chemical descriptors, including:

| Identifier Type | Value |

|---|---|

| PubChem CID | 129862235 |

| Synonyms | Zinc palmitate-stearate |

| Related Compounds | Zinc stearate (CAS: 557-05-1) |

| Structural Representation | Mixed zinc salt with palmitate and stearate anions |

Physical Properties

Physical State and Appearance

Zinc;hexadecanoate;octadecanoate typically appears as a white, odorless powder similar to zinc stearate . The physical appearance is consistent with other metal soaps, exhibiting a fine, powdery texture that can sometimes form aggregates. The compound's mixed anion composition may result in slight differences in crystallinity compared to single-anion zinc soaps.

Thermal Properties

While specific thermal data for zinc;hexadecanoate;octadecanoate is limited in the provided research, we can infer properties based on related compounds. Zinc stearate has a melting point of 128-130°C and a boiling point of approximately 240°C at standard pressure . The mixed anion composition of zinc;hexadecanoate;octadecanoate likely results in a slightly lower melting point due to the disruption in crystal packing caused by the different chain lengths of palmitate and stearate.

Solubility and Density

The compound exhibits limited solubility in common solvents, being insoluble in water and alcohol, similar to zinc stearate . This hydrophobicity is a key property exploited in many of its industrial applications. The density of zinc;hexadecanoate;octadecanoate is expected to be close to that of zinc stearate (1.095 g/cm³) , though the exact value may differ slightly due to the mixed anion composition.

X-ray Diffraction Characteristics

X-ray powder diffraction studies have revealed unique structural information about metal soaps including zinc fatty acid salts. Research has shown noticeable differences between experimental diffraction data and previously published patterns for zinc stearate, with current analysis showing more complex peak structures that weren't resolved in earlier studies due to peak broadening . These findings suggest that zinc;hexadecanoate;octadecanoate would also demonstrate distinctive diffraction patterns reflecting its mixed anion structure.

Synthesis Methods

Direct Metathesis Reaction

The primary method for synthesizing zinc;hexadecanoate;octadecanoate involves a metathesis reaction between zinc oxide and a mixture of palmitic and stearic acids. This reaction can be represented by:

ZnO + C16H32O2 + C18H36O2 → Zn(C16H31O2)(C18H35O2) + H2O

This process requires controlled heating and mixing of the reactants, typically in an appropriate solvent or under solvent-free conditions at elevated temperatures. The reaction proceeds through the formation of coordinate bonds between the zinc ion and the carboxylate groups of the fatty acids.

Alternative Synthetic Routes

Alternative synthesis methods might include double decomposition reactions between zinc salts (such as zinc chloride or zinc sulfate) and sodium or potassium salts of the respective fatty acids. These reactions typically proceed according to:

ZnCl2 + Na(C16H31O2) + Na(C18H35O2) → Zn(C16H31O2)(C18H35O2) + 2NaCl

The choice of synthesis method can influence the purity, particle size, and other physical characteristics of the final product, which may be critical for specific applications.

Applications and Industrial Uses

Lubricant and Release Agent

Zinc;hexadecanoate;octadecanoate functions effectively as a lubricant and release agent in various industrial processes. Its mixed composition can provide enhanced lubrication properties compared to single-anion zinc soaps in certain applications. The compound reduces friction between surfaces and prevents sticking, making it valuable in plastic processing, rubber manufacturing, and pharmaceutical tableting.

Polymer Processing

In polymer processing, zinc;hexadecanoate;octadecanoate serves as an important additive that functions as:

-

An acid scavenger that neutralizes acidic residues in polymers

-

A processing aid that improves flow characteristics

-

A mold release agent that prevents adhesion to processing equipment

-

A stabilizer that enhances the thermal stability of polymers

These properties make it particularly valuable in PVC processing and other polymer manufacturing operations where processing aids are essential.

Cosmetic and Pharmaceutical Applications

The compound finds applications in cosmetic and pharmaceutical formulations as:

-

A thickening agent and texture modifier

-

An anti-caking agent in powdered products

-

A water repellent in topical formulations

-

A lubricant in pressed powder products

Its hydrophobic nature and skin compatibility make it suitable for these applications, though specific usage levels and formulation approaches may vary.

Environmental Impact

The compound carries environmental hazard classifications including "Very toxic to aquatic life" (H400) and "May cause long lasting harmful effects to aquatic life" (H413) . These concerns necessitate appropriate handling procedures to prevent environmental contamination. Proper disposal practices should be followed to minimize ecological impacts, particularly in aquatic environments where zinc compounds can have toxic effects on aquatic organisms.

Research Developments and Analytical Methods

Spectroscopic Characterization

Spectroscopic methods including FTIR, Raman spectroscopy, and NMR have been applied to characterize zinc soaps and understand their structural features. These techniques provide valuable information about the coordination environment of the zinc ion and the arrangement of the fatty acid chains. The mixed anion composition of zinc;hexadecanoate;octadecanoate would be expected to show distinctive spectroscopic features reflecting its heterogeneous structure.

Thermal Analysis

Thermal analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to study the thermal behavior of zinc soaps. These methods can reveal phase transitions, decomposition pathways, and thermal stability. For zinc;hexadecanoate;octadecanoate, thermal analysis would likely show a more complex profile compared to single-anion zinc soaps due to the mixed chain lengths.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume